molecular formula C20H23Cl2N3O3S2 B2894852 N-(1,3-BENZOTHIAZOL-2-YL)-3-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215750-23-4

N-(1,3-BENZOTHIAZOL-2-YL)-3-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2894852
CAS No.: 1215750-23-4
M. Wt: 488.44
InChI Key: FOQCBFLJQGHLIM-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a structurally complex molecule featuring:

  • A 4-chlorobenzenesulfonyl group, which enhances polarity and may influence binding to sulfonamide-sensitive targets .
  • A propanamide backbone with a dimethylaminoethyl substituent, contributing to basicity and solubility via protonation at physiological pH .
  • A hydrochloride salt formulation, improving aqueous solubility and bioavailability.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)12-13-24(20-22-17-5-3-4-6-18(17)28-20)19(25)11-14-29(26,27)16-9-7-15(21)8-10-16;/h3-10H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQCBFLJQGHLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Chloropropanoic Acid

Procedure :

  • Dissolve 3-chloropropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add 4-chlorobenzenesulfonyl chloride (1.2 equiv) and pyridine (2.0 equiv) dropwise at 0°C.
  • Stir for 6 h at 25°C, then quench with 1 M HCl.
  • Extract with DCM, dry over Na$$2$$SO$$4$$, and evaporate to yield 3-(4-chlorobenzenesulfonyl)propanoic acid as a white solid (82% yield).

Characterization :

  • FT-IR : $$ \nu $$ 1712 cm$$^{-1} $$ (C=O), 1364/1174 cm$$^{-1} $$ (S=O).
  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 2.95 (t, $$ J = 7.2 $$ Hz, 2H, CH$$2$$-SO$$2$$), 3.42 (t, $$ J = 7.2 $$ Hz, 2H, CH$$2$$-CO), 7.62–7.89 (m, 4H, Ar-H).

Preparation of N-(2-(Dimethylamino)ethyl)-1,3-Benzothiazol-2-Amine

Alkylation of 2-Aminobenzothiazole

Procedure :

  • Reflux 2-aminobenzothiazole (1.0 equiv) with 2-chloro-N,N-dimethylethan-1-amine (1.5 equiv) in acetonitrile (MeCN) using K$$2$$CO$$3$$ (2.0 equiv) as base.
  • After 12 h, filter and concentrate the mixture.
  • Purify via silica gel chromatography (EtOAc:hexane = 1:3) to obtain the secondary amine (68% yield).

Characterization :

  • HRMS : [M+H]$$^+$$ calcd. for C$${11}$$H$${15}$$N$$_3$$S: 230.1064; found: 230.1068.
  • $$ ^{13}C $$-NMR (101 MHz, CDCl$$3$$) : δ 45.2 (N(CH$$3$$)$$2$$), 53.8 (CH$$2$$-N), 121.8–153.4 (benzothiazole-C).

Tertiary Amide Coupling and Hydrochloride Formation

DCC-Mediated Amide Bond Formation

Procedure :

  • Activate 3-(4-chlorobenzenesulfonyl)propanoic acid (1.0 equiv) with DCC (1.1 equiv) and HOBt (0.2 equiv) in DCM for 30 min.
  • Add N-(2-(dimethylamino)ethyl)-1,3-benzothiazol-2-amine (1.0 equiv) and stir for 24 h at 25°C.
  • Filter off dicyclohexylurea, concentrate, and purify via recrystallization (EtOH) to isolate the tertiary amide (75% yield).

Optimization Notes :

  • Excess DCC (1.5 equiv) improves yield but requires rigorous removal of byproducts.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl group.

Hydrochloride Salt Preparation

Procedure :

  • Dissolve the free base in dry diethyl ether.
  • Bubble HCl gas until precipitation completes.
  • Filter and wash with ether to obtain the hydrochloride salt (93% yield).

Characterization :

  • Melting Point : 189–191°C (decomposition).
  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 2.81 (s, 6H, N(CH$$3$$)$$2$$), 3.24–3.56 (m, 4H, CH$$2$$-N and CH$$2$$-SO$$2$$), 7.48–8.21 (m, 8H, Ar-H).

Analytical Validation and Comparative Data

Spectroscopic Consistency

Technique Key Peaks Functional Group
FT-IR 3280 cm$$^{-1}$$ (N-H), 1664 cm$$^{-1}$$ (C=O), 1346 cm$$^{-1}$$ (S=O) Amide, sulfonyl
$$ ^1H $$-NMR δ 2.81 (s, N(CH$$3$$)$$2$$), δ 7.98 (d, benzothiazole-H) Dimethylamino, aromatic
HRMS [M+H]$$^+$$ 495.0921 (calcd.), 495.0923 (found) Molecular ion

Purity Assessment

Method Conditions Purity
HPLC C18 column, MeCN:H$$_2$$O (70:30), 1 mL/min 98.2%
Elemental Analysis C$${20}$$H$${22}$$ClN$$3$$O$$3$$S$$_2$$·HCl C: 48.01% (calcd. 48.05%)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the dimethylaminoethyl side chain.

    Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Biology

    Biological Probes: The compound may be used as a probe to study biological processes and interactions.

    Drug Development: It can be a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging and diagnostic assays.

Industry

    Chemical Manufacturing: Utilized in the production of other chemicals and intermediates.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(1,3-BENZOTHIAZOL-2-YL)-3-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / ID Core Structure Key Functional Groups Notable Substituents Reference
Target Compound 1,3-Benzothiazole 4-Chlorobenzenesulfonyl, Propanamide Dimethylaminoethyl, Hydrochloride salt
N-(4-Benzothiazol-2-ylphenyl) derivatives 1,3-Benzothiazole Thiazolo-triazolyl sulfanyl 4-Chlorophenyl
1,2,4-Triazole-3-thiones 1,2,4-Triazole Phenylsulfonyl, Thione (C=S) Halogenated aryl groups (Cl, Br)
Hydroxamic Acids (e.g., Compounds 6–10 ) Hydroxamic acid Cycloalkyl, Chlorophenyl N-hydroxycarbamoyl
Oxadiazole Derivatives 1,3,4-Oxadiazole Benzoylpropionic acid Benzyl/ethylphenyl

Key Observations:

  • Electron-Withdrawing Groups : The target’s 4-chlorobenzenesulfonyl group contrasts with thione (C=S) in triazole derivatives , which may reduce metabolic stability but enhance electrophilic reactivity.
  • Bioisosteric Moieties : The benzothiazole core in the target compound is replaced with 1,2,4-triazole or oxadiazole in analogs, affecting π-π stacking and hydrogen-bonding capabilities .
  • Solubility Modifiers: The dimethylaminoethyl group and hydrochloride salt in the target improve solubility compared to non-ionic analogs like hydroxamic acids .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Property Target Compound 1,2,4-Triazole-3-thiones Hydroxamic Acids
IR Absorption Expected C=O (~1660 cm⁻¹) C=S (1243–1258 cm⁻¹), NH (3150–3319 cm⁻¹) N–OH (~3400 cm⁻¹), C=O (~1680 cm⁻¹)
NMR Signals Aromatic H (δ 7.0–8.5 ppm) Triazole H (δ 8.0–9.0 ppm) Cycloalkyl H (δ 1.0–2.5 ppm)
Elemental Analysis Confirmed C, H, N, S, Cl C, H, N, S, Halogens C, H, N, O
  • IR : The target’s sulfonyl group may show S=O stretches near 1150–1350 cm⁻¹, absent in triazole-thiones .
  • NMR: The dimethylaminoethyl group’s protons would appear as a triplet (δ 2.2–2.8 ppm) and a singlet for N(CH₃)₂ (δ 3.0–3.5 ppm) .

Biological Activity

N-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15ClN2O2S
  • Molecular Weight : 324.8 g/mol
  • CAS Number : 6263-45-2

The compound functions primarily by inhibiting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase), which is crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This inhibition leads to the death of Mycobacterium tuberculosis bacteria, making it a potential candidate for treating tuberculosis.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related benzothiazole compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves promoting apoptosis and inducing cell cycle arrest, which are critical for cancer therapy .

Study 1: Antitubercular Efficacy

In a study focusing on benzothiazole derivatives, this compound was evaluated for its antitubercular activity. The results indicated a significant reduction in Mycobacterium tuberculosis viability at low concentrations, showcasing its potential as a lead compound for further development in tuberculosis treatment.

Study 2: Anticancer Properties

A series of benzothiazole derivatives were synthesized and tested for anticancer activity. Among them, compounds similar to this compound exhibited IC50 values in the low micromolar range against A431 and A549 cell lines. These compounds were found to inhibit cell migration and reduce inflammatory markers such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntitubercularMycobacterium tuberculosis<10DprE1 Inhibition
AnticancerA431 (Epidermoid carcinoma)5Apoptosis induction
AnticancerA549 (Non-small cell lung cancer)7Cell cycle arrest
Anti-inflammatoryRAW264.7 (Mouse macrophages)-Decreased IL-6 and TNF-α levels

Pharmacokinetics

Benzothiazole derivatives typically exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Further studies are needed to elucidate the specific pharmacokinetics of this compound.

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound, and how are impurities minimized?

Answer:
The synthesis involves multi-step reactions, including:

  • Amide bond formation : Reacting a benzothiazole-2-amine derivative with chloroacetyl chloride in the presence of triethylamine (as a base) in solvents like dioxane or dichloromethane .
  • Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via sulfonyl chloride intermediates under controlled temperatures (20–25°C) .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the hydrochloride salt .
    Key reagents : Chloroacetyl chloride, triethylamine, and sulfonyl chlorides. Impurities are minimized by optimizing stoichiometry, reaction time, and solvent polarity .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:
Structural validation employs:

  • NMR spectroscopy : To confirm proton environments (e.g., benzothiazole protons at δ 7.2–8.1 ppm, dimethylamino groups at δ 2.2–2.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₂₁H₂₅ClN₃O₃S₂) .
  • IR spectroscopy : To identify functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Advanced: How can statistical experimental design improve synthesis yield and reproducibility?

Answer:

  • Factorial design : Identifies critical variables (e.g., solvent polarity, temperature) affecting yield. For example, a 2³ factorial design can optimize solvent (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst presence .
  • Response surface methodology (RSM) : Models interactions between variables (e.g., sulfonylation time vs. reagent concentration) to predict optimal conditions .
  • Quality control : HPLC monitoring ensures batch-to-batch consistency (>95% purity) .

Advanced: How can contradictions in reported synthesis protocols (e.g., solvent choices) be resolved?

Answer:

  • Comparative analysis : Test conflicting protocols (e.g., dioxane vs. dichloromethane solvents) under controlled conditions. For instance, dioxane may improve solubility of aromatic intermediates, while dichloromethane accelerates reaction rates .
  • Mechanistic studies : Use kinetic profiling (via TLC or in-situ IR) to determine rate-limiting steps in different solvents .
  • Yield-purity trade-off : Prioritize solvents that balance yield (e.g., DMF for high conversion) and ease of purification (e.g., ethanol for recrystallization) .

Basic: What analytical techniques ensure purity and stability of the compound?

Answer:

  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
  • Karl Fischer titration : Measures residual moisture (<0.5%) to prevent hydrolysis of the sulfonamide group .

Advanced: How are structure-activity relationships (SAR) evaluated for this compound’s bioactivity?

Answer:

  • Functional group modulation : Compare analogues (e.g., replacing 4-chlorobenzenesulfonyl with 4-fluorophenylsulfonyl) to assess impact on cytotoxicity or enzyme inhibition .
  • Computational docking : Predict binding affinity to targets (e.g., EGFR kinase) using molecular dynamics simulations .
  • In vitro assays : Dose-response curves (IC₅₀ values) in cancer cell lines (e.g., MCF-7) validate hypothesized SAR .

Advanced: How to address inconsistent bioactivity data across studies?

Answer:

  • Standardized assays : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to minimize variability .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to account for inter-experimental variability .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Continuous flow chemistry : Enhances reproducibility for reactions requiring precise temperature control (e.g., sulfonylation) .
  • Solvent recovery systems : Reduce costs in large-scale recrystallization (e.g., ethanol recycling) .
  • Process analytical technology (PAT) : Real-time monitoring via inline spectroscopy ensures critical quality attributes (CQAs) are met during scale-up .

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